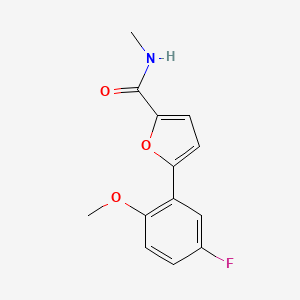![molecular formula C12H15F3N4 B5630422 (3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine](/img/structure/B5630422.png)
(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, similar to the compound , often involves strategic cyclization reactions and the incorporation of substituents that can define the molecule's functionality and reactivity. A practical approach to synthesizing pyrrolidine derivatives with complex substituents includes asymmetric 1,3-dipolar cycloaddition reactions, as demonstrated in the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a related compound with relevance for bioactive molecule construction (Kotian, Lin, El-Kattan, & Chand, 2005). Additionally, the diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed reaction of aldehydes, amines, and cyclopropanediesters highlights a method for constructing pyrrolidine rings with significant stereocontrol, potentially applicable to the synthesis of the compound of interest (Carson & Kerr, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including our compound, is characterized by the presence of a five-membered ring (pyrrolidine) which significantly influences the molecule's chemical behavior and reactivity. The trifluoromethyl group attached to the pyrimidinyl moiety adds to the molecule's electron-withdrawing capabilities, potentially affecting its interaction with biological targets and its overall stability. Detailed structural analysis through methods like X-ray diffraction and NMR spectroscopy can provide insights into the molecule's conformational preferences and electronic properties, as shown in studies of related pyrrolidine and pyrimidine compounds (Smolobochkin et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of "(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine" can be influenced by its structural elements. For instance, the cyclopropyl group may participate in ring-opening reactions under specific conditions, while the trifluoromethyl group can enhance the compound's lipophilicity and impact its metabolic stability. The pyrrolidine ring itself is a versatile motif in organic synthesis, capable of engaging in various chemical transformations, including nucleophilic substitution reactions and electrophilic additions (Zhi et al., 2016).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, boiling point, and melting point, are crucial for their practical application in synthesis and drug design. The introduction of a trifluoromethyl group and a cyclopropyl ring can significantly alter these properties, potentially enhancing the compound's solubility in organic solvents and its thermal stability. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on these physical characteristics.
Chemical Properties Analysis
The compound's chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and its redox behavior, are pivotal in dictating its utility in chemical syntheses and potential biological applications. The pyrimidinyl moiety, in particular, may engage in hydrogen bonding and pi-pi interactions, influencing the compound's binding affinity to biological targets. Studies on related molecules underscore the importance of these interactions in defining the compound's chemical profile and its interaction with enzymes and receptors (Chen & Shi, 2008).
特性
IUPAC Name |
(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4/c13-12(14,15)10-3-4-17-11(18-10)19-5-8(7-1-2-7)9(16)6-19/h3-4,7-9H,1-2,5-6,16H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAATPHTDXLPOA-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-1-[(5-oxo-1,6-naphthyridin-6(5H)-yl)acetyl]piperidine-3-carboxamide](/img/structure/B5630344.png)
![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5-methylpyrazine](/img/structure/B5630355.png)
![7-chloro-1-methyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5630366.png)
![6-[2-(2-aminoethyl)-4-morpholinyl]-2-[(4-methylbenzyl)thio]-4-pyrimidinamine dihydrochloride](/img/structure/B5630372.png)
![N-(3,4-difluorobenzyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5630385.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5630390.png)
![2-(2-methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5630400.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5630413.png)
![(4S)-N-ethyl-4-(3-furoylamino)-1-[3-(1H-pyrrol-1-yl)propanoyl]-L-prolinamide](/img/structure/B5630419.png)
![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5630429.png)
![8-[(2-ethylpyrimidin-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630431.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid](/img/structure/B5630435.png)
![2-{9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5630438.png)
